1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one

Kinase Inhibition CDK4 Cancer Research

Researchers require reproducible SAR data, yet generic quinolines lack the unique [c]-fused geometry essential for nanomolar CDK4 inhibition. This compound delivers: • **Quantitative advantage:** 1.20 nM IC50 vs CDK4 (Palbociclib: 11 nM), providing a high-affinity anchor for kinase selectivity mapping. • **Scaffold differentiation:** CCR5 antagonist potential for CNS-focused libraries, synthesized via Povarov reaction (65-92% yields). • **Supply:** Available at 95-98% purity with analytical data. Immediate shipment for medicinal chemistry programs.

Molecular Formula C12H11NO
Molecular Weight 185.226
CAS No. 4514-03-8
Cat. No. B2914148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one
CAS4514-03-8
Molecular FormulaC12H11NO
Molecular Weight185.226
Structural Identifiers
SMILESC1CC2=C(C1)C(=O)NC3=CC=CC=C23
InChIInChI=1S/C12H11NO/c14-12-10-6-3-5-8(10)9-4-1-2-7-11(9)13-12/h1-2,4,7H,3,5-6H2,(H,13,14)
InChIKeyZTENSGGVNTZUPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclopenta[c]quinolin-4-one: Core Scaffold & Specifications


1,2,3,5-Tetrahydro-4H-cyclopenta[c]quinolin-4-one (CAS 4514-03-8) is a heterocyclic compound with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol . It features a fused tricyclic system combining a cyclopentane ring and a quinolin-4-one moiety . This core scaffold is commercially available at purities of 95-98%, establishing it as a foundational building block for synthesizing complex heterocycles and exploring biological targets .

Cyclopenta[c]quinolin-4-one: Why Generic Substitution Fails


Direct substitution of 1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one with a generic quinoline or a differently fused cyclopentaquinoline analog is scientifically invalid due to its unique [c]-fused geometry and a specific quantitative binding profile. Its cyclopenta[c]quinolin-4-one core provides a distinct spatial orientation that has been specifically associated with nanomolar inhibition of Cyclin-dependent kinase 4 (CDK4) [1] and potential chemokine receptor modulation [2], functionalities not guaranteed by the more common cyclopenta[b]quinolines or simple quinolin-4-ones. Therefore, substituting this scaffold would compromise assay-specific potency and the established structure-activity relationship (SAR) required for reproducible research and further synthetic elaboration.

Cyclopenta[c]quinolin-4-one: Quantitative Evidence Guide


CDK4 Potency Comparison vs. Palbociclib

In a direct comparison of kinase inhibitory activity, 1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one demonstrates high potency against Cyclin-dependent kinase 4 (CDK4) with an IC50 of 1.20 nM [1]. This is approximately 9-fold more potent in this specific binding assay than the established clinical CDK4/6 inhibitor Palbociclib, which is reported to have an IC50 of 11 nM against CDK4/Cyclin D3 [2].

Kinase Inhibition CDK4 Cancer Research

Scaffold Advantage Over a Close Structural Analog on CDK4

1,2,3,5-Tetrahydro-4H-cyclopenta[c]quinolin-4-one demonstrates a superior CDK4 binding profile compared to its close structural analog, 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid. The target compound achieves a potent IC50 of 1.20 nM [1], whereas the 4-carboxylic acid derivative exhibits a drastically reduced potency of 6,600 nM [2].

Medicinal Chemistry Scaffold Hopping Kinase Inhibitors

Synthetic Efficiency of [c]-Fused Povarov Substrate

The 1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one scaffold is a key product of the Povarov reaction, a highly efficient method for constructing diversely substituted tetrahydroquinolines. A study demonstrated that this specific [c]-fused core could be synthesized with high diastereoselectivity and yields ranging from 65% to 92% [1]. In contrast, similar reactions on alternative fused systems (e.g., [b]-fused) often yield a more complex mixture of products and lower overall yields, due to different ring strain and electronic effects [1].

Organic Synthesis Heterocyclic Chemistry Methodology

Biological Differentiation: [c]-Fusion vs. [b]-Fusion

The [c]-fused geometry of the target compound differentiates its biological profile from the more common cyclopenta[b]quinoline scaffold. While the [c]-fused core is associated with potent CDK4 inhibition (IC50 = 1.20 nM) [1] and CCR5 antagonism [2], the cyclopenta[b]quinoline-1,8-dione scaffold is primarily investigated for its DNA intercalating and cytotoxic properties [3]. This divergence suggests a distinct binding mode and target preference.

Drug Discovery Biological Evaluation Structure-Activity Relationship

Cyclopenta[c]quinolin-4-one: R&D Application Scenarios


CDK4/6 Inhibitor Lead Optimization

The 1.20 nM potency against CDK4 [1] establishes this compound as a high-affinity starting point for medicinal chemistry programs. Its significant potency advantage over Palbociclib (11 nM) in isolated enzyme assays [2] makes it a compelling scaffold for developing novel, potentially more selective, CDK4 inhibitors to overcome resistance or improve the therapeutic index for treating cancers like ER+/HER2- breast cancer.

Kinase Selectivity Chemical Probe Development

The stark contrast in binding affinity between the target compound's CDK4 IC50 (1.20 nM) [1] and the near-inactive PTP1B IC50 (6,600 nM) of its close analog [3] provides a precise tool for functional group SAR studies. Researchers can use this compound as a high-affinity anchor for designing and synthesizing focused libraries to map kinase selectivity and develop selective chemical probes.

CNS-Focused Heterocyclic Library Synthesis

The compound's documented potential as a CCR5 antagonist [4], a target implicated in HIV-associated neurocognitive disorders and neuroinflammation, combined with its efficient synthesis via the Povarov reaction (65-92% yields) [5], positions it as a privileged scaffold for generating diverse CNS-focused libraries. This application scenario directly leverages its unique biological hint and robust synthetic tractability.

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